

The Discovery and Synthesis of USP30 Inhibitor 11: A Technical Guide

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Compound of Interest

Compound Name: USP30 inhibitor 11

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Introduction

Ubiquitin-Specific Protease 30 (USP30) has emerged as a critical regulator of mitochondrial quality control, primarily through its role in antagonizing the PINK1/Parkin-mediated mitophagy pathway.[1][2][3] By removing ubiquitin chains from damaged mitochondria, USP30 acts as a brake on the cellular process of mitochondrial clearance. Inhibition of USP30, therefore, presents a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease and certain cancers.[1][3] This technical guide provides an in-depth overview of the discovery and synthesis of a potent and selective USP30 inhibitor, designated as **USP30 inhibitor 11** (also known as USP30-IN-11).

Discovery of USP30 Inhibitor 11

USP30 inhibitor 11 was identified as a highly potent and selective small molecule inhibitor of USP30. It is formally described as "example 83" in patent WO2017009650A1.[4] The discovery of this class of inhibitors, characterized by a cyano-amide reactive group, represents a significant advancement in the development of therapeutics targeting deubiquitinating enzymes (DUBs).

Quantitative Data

The inhibitory activity of **USP30 inhibitor 11** and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

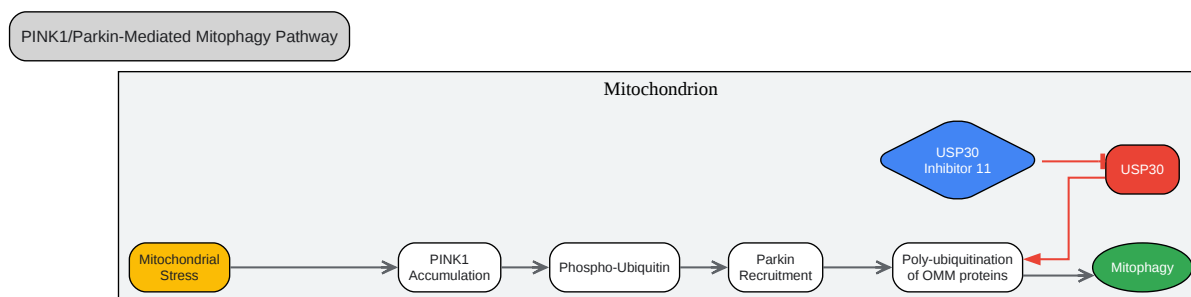
Compound	Target	IC50 (μM)	Assay Substrate	Reference
USP30 inhibitor 11	USP30	0.01	Ubiquitin-Rhodamine 110	[4]

Signaling Pathways

USP30 plays a pivotal role in several key cellular signaling pathways. Its inhibition can significantly impact cellular homeostasis, particularly in the context of mitochondrial health and cell survival.

PINK1/Parkin-Mediated Mitophagy

Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment of the E3 ligase Parkin. Parkin then poly-ubiquitinates mitochondrial outer membrane proteins, flagging the damaged organelle for degradation via autophagy (mitophagy). USP30 counteracts this process by cleaving these ubiquitin chains, thereby inhibiting mitophagy. Inhibition of USP30 enhances the ubiquitination of mitochondrial proteins and promotes the clearance of damaged mitochondria.

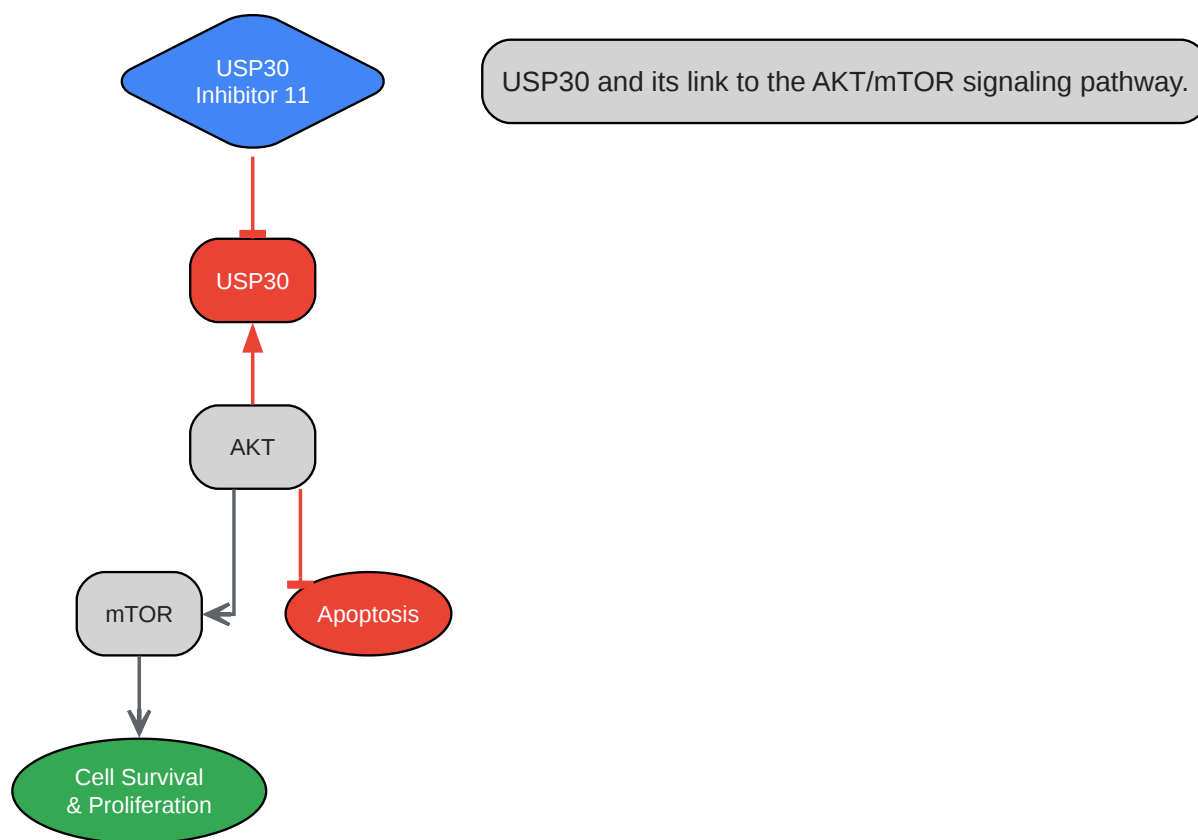


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Caption: Role of USP30 and its inhibition in the PINK1/Parkin mitophagy pathway.

AKT/mTOR Signaling Pathway

Recent studies have revealed a connection between USP30 and the AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[3] Inhibition of USP30 has been shown to decrease AKT levels, particularly under conditions of mitochondrial stress, leading to increased apoptosis.[3] This suggests a potential synergistic effect of USP30 inhibitors with AKT/mTOR inhibitors in cancer therapy.



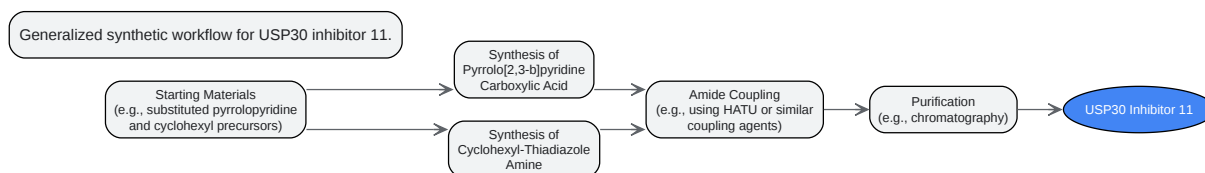
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Caption: The inhibitory effect of USP30 on AKT signaling and its reversal by **USP30 inhibitor 11**.

Experimental Protocols

Synthesis of USP30 Inhibitor 11

The detailed synthesis of **USP30 inhibitor 11** is described in patent WO2017009650A1 as "example 83". While the full, step-by-step protocol from the patent is not publicly available in readily accessible literature, the general synthesis of structurally related 1H-pyrrolo[2,3-b]pyridine-3-carboxamides involves a multi-step process. A representative, generalized workflow is depicted below. The synthesis typically involves the formation of the core pyrrolo[2,3-b]pyridine scaffold, followed by amide coupling with a substituted cyclohexylthiadiazole moiety.



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Caption: A generalized workflow for the synthesis of **USP30 inhibitor 11**.

Biochemical Assay for IC₅₀ Determination

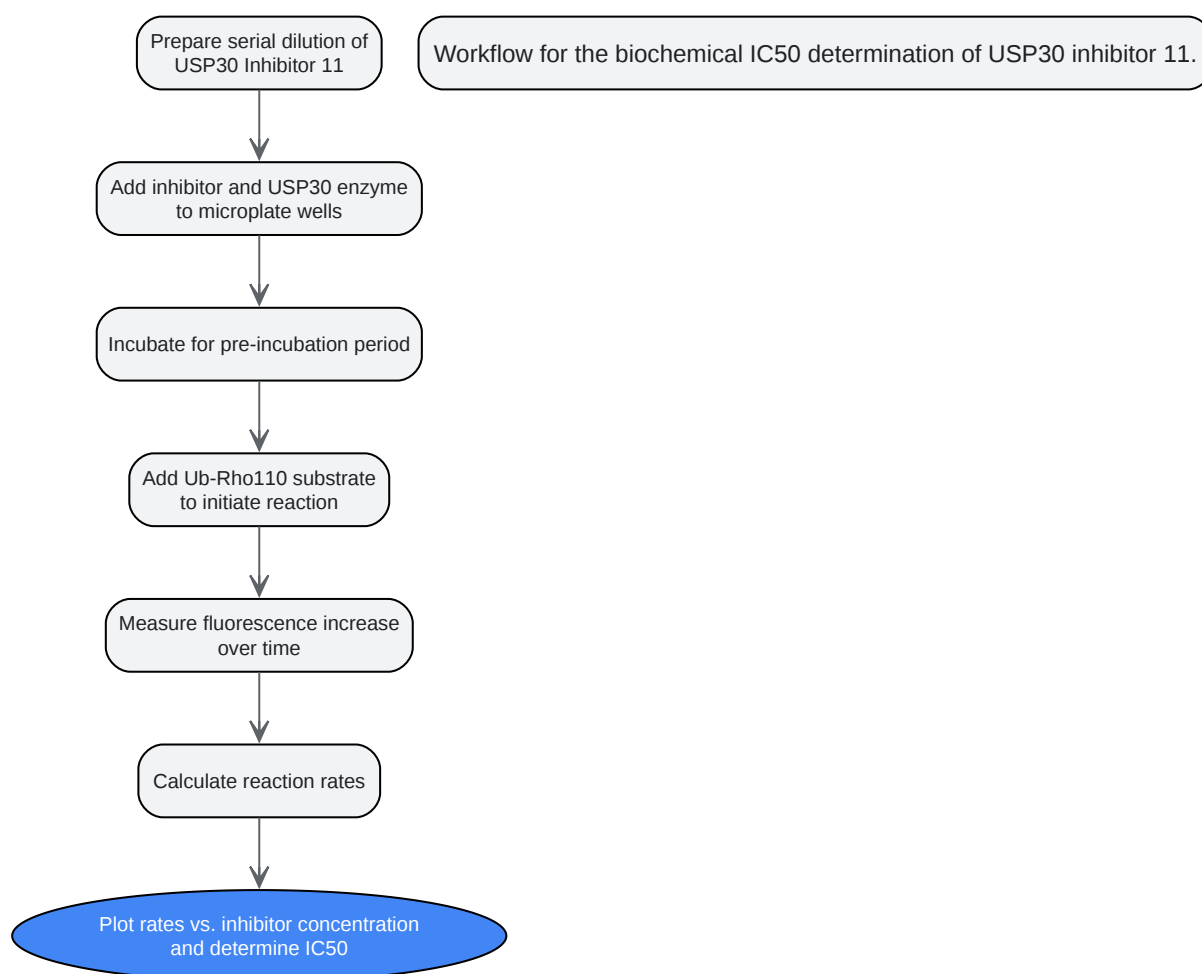
The inhibitory potency of **USP30 inhibitor 11** was determined using a biochemical assay that measures the cleavage of a fluorogenic ubiquitin substrate.

Principle: The assay utilizes ubiquitin-rhodamine 110 (Ub-Rho110), a substrate that is non-fluorescent until cleaved by a deubiquitinating enzyme. Upon cleavage by USP30, rhodamine 110 is released, resulting in a measurable increase in fluorescence. The IC₅₀ value is determined by measuring the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Protocol:

- Reagents and Materials:
 - Recombinant human USP30 enzyme
 - Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
 - Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
 - **USP30 inhibitor 11** (in DMSO)
 - 384-well black microplates
 - Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

- Procedure: a. Prepare a serial dilution of **USP30 inhibitor 11** in DMSO. b. Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate. c. Add recombinant USP30 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to each well. e. Immediately begin monitoring the increase in fluorescence over time using a plate reader. f. Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve). g. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



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Caption: A workflow diagram for the biochemical IC₅₀ determination of **USP30 inhibitor 11**.

Conclusion

USP30 inhibitor 11 is a potent and selective inhibitor of USP30 with significant potential for therapeutic development in diseases characterized by mitochondrial dysfunction. Its ability to modulate key cellular pathways, including mitophagy and AKT/mTOR signaling, underscores its importance as a valuable research tool and a promising drug candidate. Further investigation into its in vivo efficacy and safety profile is warranted to fully realize its therapeutic potential.

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